1-Butoxy-3-butylsulfanylpropan-2-ol
Description
1-Butoxy-3-butylsulfanylpropan-2-ol is a synthetic organic compound derived from propan-2-ol, featuring a butoxy group (-O-C₄H₉) at position 1 and a butylsulfanyl group (-S-C₄H₉) at position 3. Its molecular formula is C₁₁H₂₄O₂S, with a molecular weight of 220.07 g/mol. The hydroxyl group at position 2 contributes to its polarity, while the bulky butyl substituents enhance lipophilicity.
Properties
IUPAC Name |
1-butoxy-3-butylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2S/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPLYCXOTGEXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CSCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3-butylsulfanylpropan-2-ol typically involves the reaction of 1-butoxypropan-2-ol with a butylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-butylsulfanylpropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfanyl compound using reducing agents like sodium borohydride.
Substitution: The butoxy and butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Original sulfanyl compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Butoxy-3-butylsulfanylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the formulation of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-butylsulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Butoxy-3-butylsulfanylpropan-2-ol with structurally related propan-2-ol derivatives, based on evidence from diverse sources:
Table 1: Comparative Analysis of Propan-2-ol Derivatives
*Estimated based on IUPAC name.
Key Comparisons
Molecular Size and Lipophilicity
- The target compound’s C₁₁H₂₄O₂S structure confers significantly higher molecular weight (~220 g/mol) and lipophilicity compared to smaller analogs like 1-Methoxy-3-sulfanylpropan-2-ol (122 g/mol) . The butyl groups increase hydrophobic interactions, making it less water-soluble than chloro- or methoxy-substituted derivatives.
Functional Group Reactivity Thioether vs. Chloro: Unlike 1-Butoxy-3-chloro-2-propanol , which undergoes nucleophilic substitution at the chloro site, the butylsulfanyl group in the target compound is more stable but can oxidize to sulfoxides/sulfones under oxidative conditions. Thioether vs. Sulfanyl: The sulfanyl (-SH) group in 1-Methoxy-3-sulfanylpropan-2-ol is acidic (pKa ~10), enabling disulfide bond formation, whereas the thioether (-S-C₄H₉) in the target compound lacks this reactivity.
Steric and Electronic Effects The tert-butylamino and methoxyphenoxy groups in 1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol introduce steric hindrance and aromaticity, contrasting with the target compound’s aliphatic substituents.
Applications Chloro derivatives (e.g., 1-Butoxy-3-chloro-2-propanol) are intermediates in agrochemical synthesis , while sulfanyl-containing compounds (e.g., 1-Methoxy-3-sulfanylpropan-2-ol) serve as antioxidants or vulcanization agents . The target compound’s thioether-ether duality may position it as a ligand in metal coordination or a nonionic surfactant.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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